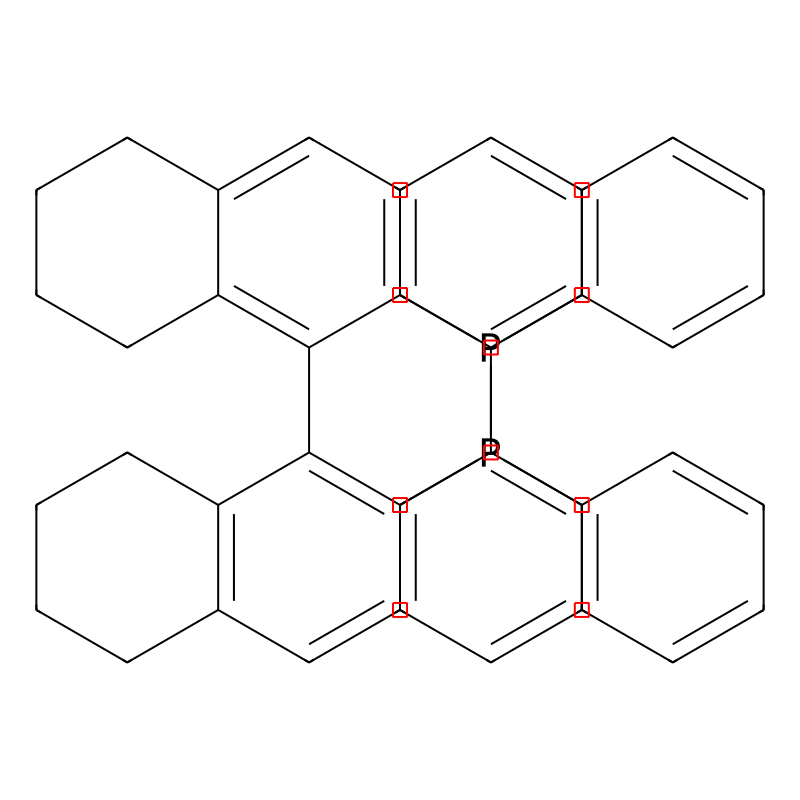

(S)-H8-BINAP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane, also found commercially under names like LCPL620002, is a complex organic molecule belonging to the class of aryl phosphines. While its natural origin is not documented, it is likely synthesized in research laboratories for specific applications. Information on its specific significance in scientific research is currently limited [].

Molecular Structure Analysis

The key feature of this molecule is the presence of two diphenylphosphane groups (Ph2P) connected to a central scaffold of fused bicyclic rings derived from tetrahydronaphthalene (tetralin). The tetralin units possess saturated (non-aromatic) six-membered rings with one bridge containing a methylene group (CH2). One Ph2P group is directly bonded to a carbon atom on one tetralin ring, while the other Ph2P unit connects through a phosphorus atom to a different carbon atom on the other tetralin ring. This creates a bulky, bidentate ligand structure with two potential binding sites for metal cations due to the lone pairs on the phosphorus atoms [].

Chemical Reactions Analysis

(PhCl)2PCl + PhMgBr → Ph2PPh + MgClBr

The decomposition pathways and other relevant reactions involving this specific compound are not documented in the scientific literature.

Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of 1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane. However, a commercial supplier lists a melting point above 100°C and highlights its air sensitivity [].

Catalyst precursor:

[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane, also known as P-Naphthyl-PNP, functions as a precursor for the synthesis of transition metal complexes, particularly those involving palladium and ruthenium. These complexes are subsequently employed as catalysts in various organic transformations, including:

- Cross-coupling reactions: P-Naphthyl-PNP-derived catalysts are efficient in promoting cross-coupling reactions, which form carbon-carbon bonds between different organic molecules.

- Hydrogenation reactions: These catalysts can also facilitate hydrogenation reactions, where an unsaturated organic molecule is converted into a saturated one by adding hydrogen atoms.

- Hydroformylation reactions: P-Naphthyl-PNP-based catalysts are applicable in hydroformylation reactions, which introduce an aldehyde functional group (R-CHO) into an alkene molecule.

- Asymmetric Hydrogenation: It has been used as a ligand in ruthenium-catalyzed hydrogenation reactions, achieving high enantiomeric excess (ee) in the synthesis of compounds such as ibuprofen and citronellol .

- Cycloaddition Reactions: The rhodium(I)/(S)-H8-BINAP complex has been shown to catalyze enantioselective [2+2+2] cycloadditions, yielding axially chiral biaryl lactones with excellent regioselectivity and high ee values .

- Cross-Coupling Reactions: This ligand facilitates cross-coupling reactions with organometallic reagents, enhancing the efficiency and selectivity of the processes .

While (S)-H8-BINAP itself may not exhibit direct biological activity, its derivatives and the compounds synthesized using it have been studied for various pharmacological effects. For example, the asymmetric hydrogenation of propenoic acid derivatives using (S)-H8-BINAP has led to the production of nonsteroidal anti-inflammatory drugs, which are crucial in therapeutic applications .

The synthesis of (S)-H8-BINAP generally involves several steps:

- Formation of Biaryl Framework: The initial step typically includes coupling reactions to form the biaryl core.

- Phosphination: The introduction of phosphine groups occurs through phosphination reactions, where appropriate phosphine reagents are reacted with the biaryl compound.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.

(S)-H8-BINAP finds extensive applications in:

- Asymmetric Synthesis: It plays a critical role in synthesizing chiral compounds, particularly in pharmaceutical development.

- Catalysis: The compound is widely used as a ligand in various catalytic processes, enhancing reaction rates and selectivity.

- Material Science: Its unique properties make it suitable for applications in developing new materials with specific optical or electronic characteristics .

Studies involving (S)-H8-BINAP often focus on its interactions with metal centers in catalytic systems. The ligand's steric and electronic properties significantly influence the reactivity and selectivity of metal-catalyzed reactions. For instance, variations in the phosphine substituents can lead to different catalytic performances in asymmetric transformations .

Several compounds share structural similarities with (S)-H8-BINAP but differ in their properties or applications. Below are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-BINAP | Chiral bisphosphine ligand | Used extensively in palladium-catalyzed reactions; less sterically hindered than H8-BINAP. |

| (S)-BINOL | Hydroxylated derivative | Commonly used as a chiral auxiliary; less effective for certain metal complexes compared to H8-BINAP. |

| (R)-Segphos | Phosphine oxide derivative | Exhibits different catalytic behavior due to its unique electronic properties. |

| (S)-DIOP | Another bisphosphine ligand | Known for its application in asymmetric synthesis but with lower enantioselectivity compared to H8-BINAP. |

(S)-H8-BINAP stands out due to its enhanced enantioselectivity and versatility across various catalytic applications, making it a preferred choice for many chemists engaged in asymmetric synthesis.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant